

# Structural Analysis of DOTA-PSMA-EB-01: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Dota-psma-EB-01 |           |
| Cat. No.:            | B15604543       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**DOTA-PSMA-EB-01**, also known as LNC1003, is a novel radioligand designed for targeted radionuclide therapy of prostate cancer. This molecule is a specific inhibitor of the Prostate-Specific Membrane Antigen (PSMA), a well-validated target for prostate cancer diagnostics and therapeutics. A key structural feature of **DOTA-PSMA-EB-01** is the inclusion of a truncated Evans Blue (EB) moiety, which facilitates binding to serum albumin. This albumin-binding characteristic extends the circulation half-life of the radioligand, thereby enhancing its accumulation and retention in PSMA-expressing tumors. This technical guide provides a comprehensive overview of the structural and functional aspects of **DOTA-PSMA-EB-01**, including its synthesis, mechanism of action, and preclinical and clinical data.

# **Core Structure and Synthesis**

**DOTA-PSMA-EB-01** is a complex molecule comprising three key functional components: a PSMA-targeting motif, a DOTA chelator for radiolabeling, and an Evans Blue derivative for albumin binding. The PSMA-targeting component is a urea-based inhibitor that binds with high affinity to the enzymatic active site of PSMA. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is a robust and versatile platform for stably coordinating various radiometals, most notably Lutetium-177 (177 Lu) for therapeutic applications and Gallium-68 (68 Ga) for diagnostic imaging. The truncated Evans Blue moiety is strategically



conjugated to the molecule to leverage the endogenous albumin as a carrier, thereby improving the pharmacokinetic profile of the agent.

#### **Chemical Structure**

- Systematic Name: (This information is not publicly available in the search results)
- Synonyms: LNC1003, <sup>177</sup>Lu-PSMA-EB-01 (radiolabeled form)

The precise chemical structure of **DOTA-PSMA-EB-01** is proprietary. However, based on available information for similar compounds, it is a derivative of PSMA-617, with the addition of a truncated Evans Blue molecule and a DOTA chelator.

### **Synthesis Overview**

The synthesis of **DOTA-PSMA-EB-01** is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation and purification. A generalized synthetic scheme is as follows:

- Solid-Phase Synthesis of the PSMA-targeting Ligand: The urea-based PSMA binding motif is assembled on a solid support resin.
- Conjugation of the Evans Blue Moiety: The truncated Evans Blue derivative is conjugated to the PSMA ligand.
- Attachment of the DOTA Chelator: The DOTA chelator is coupled to the molecule.
- Cleavage and Deprotection: The fully assembled molecule is cleaved from the solid support, and all protecting groups are removed.
- Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Radiolabeling: The purified DOTA-PSMA-EB-01 precursor is radiolabeled with a suitable radionuclide, such as <sup>177</sup>Lu, under controlled conditions.

#### **Mechanism of Action**



The therapeutic and diagnostic efficacy of **DOTA-PSMA-EB-01** is predicated on a dual-targeting mechanism.

# Mechanism of Action of DOTA-PSMA-EB-01 Bloodstream DOTA-PSMA-EB-01 Binds to (via EB moiety) Albumin-DOTA-PSMA-EB-01 Complex Targets and Binds **Tumor Microenvironment** Triggers Receptor-mediated Internalization Cellular Effect Radionuclide Decay (e.g., <sup>177</sup>Lu) Beta Particle Emission **DNA** Damage (Cell Death)



Click to download full resolution via product page

Caption: Mechanism of action of **DOTA-PSMA-EB-01**.

# **PSMA Targeting**

Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein that is overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence. **DOTA-PSMA-EB-01** specifically binds to the extracellular enzymatic domain of PSMA with high affinity.

### **Albumin Binding and Pharmacokinetics**

The Evans Blue moiety of **DOTA-PSMA-EB-01** binds reversibly to circulating serum albumin. This binding significantly increases the hydrodynamic radius of the molecule, preventing its rapid renal clearance and extending its plasma half-life. The prolonged circulation time allows for greater accumulation of the radioligand in PSMA-expressing tumor tissues.

### Cellular Internalization and Radionuclide Therapy

Upon binding to PSMA, the **DOTA-PSMA-EB-01**/PSMA complex is internalized by the cancer cell through endocytosis. Once inside the cell, the chelated radionuclide (e.g., <sup>177</sup>Lu) decays, emitting beta particles that induce DNA damage and ultimately lead to apoptotic cell death.

# **Preclinical and Clinical Data**

#### In Vitro Data

| Parameter | Value    | Cell Line | Reference |
|-----------|----------|-----------|-----------|
| IC50      | 10.77 nM | LNCaP     | [1]       |

# **Clinical Trial Data**

A phase 1 clinical trial (NCT05613738) was conducted to determine the maximum tolerated dose (MTD), safety, dosimetry, and therapeutic efficacy of <sup>177</sup>Lu-**DOTA-PSMA-EB-01** (also referred to as [<sup>177</sup>Lu]Lu-LNC1003) in patients with metastatic castration-resistant prostate cancer (mCRPC).[2]



#### 3.2.1. Patient Demographics and Dosing

| Parameter              | Value                                 |
|------------------------|---------------------------------------|
| Number of Patients     | 13                                    |
| Dose Escalation Levels | 1.11, 1.85, and 2.59 GBq/cycle        |
| Treatment Cycles       | Up to two cycles at a 6-week interval |

#### 3.2.2. Dosimetry[2]

| Organ/Tissue          | Mean Absorbed Dose (mSv/MBq) |
|-----------------------|------------------------------|
| Total-body            | 0.35 ± 0.05                  |
| Salivary glands       | 3.61 ± 2.83                  |
| Kidneys               | 1.88 ± 0.35                  |
| Red bone marrow       | 0.22 ± 0.04                  |
| Bone metastases       | 8.52                         |
| Lymph node metastases | 9.51                         |

#### 3.2.3. Safety and Efficacy[2]

| Parameter                        | Finding                                                                                                            |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Maximum Tolerated Dose (MTD)     | 1.85 GBq                                                                                                           |
| Dose-Limiting Toxicity           | Myelosuppression at 2.59 GBq                                                                                       |
| PSA Decline (≥50%) after Cycle 1 | Dose Level 1 (1.11 GBq): 33.3% (1/3)Dose<br>Level 2 (1.85 GBq): 66.7% (4/6)Dose Level 3<br>(2.59 GBq): 50.0% (2/4) |
| PSA Decline (≥50%) after Cycle 2 | Dose Level 1 (1.11 GBq): 33.3% (1/3)Dose<br>Level 2 (1.85 GBq): 66.6% (4/6)                                        |



Another clinical study (NCT04996602) is assessing the efficiency and response to a 2.0 GBq (55 mCi) dose of <sup>177</sup>Lu-EB-PSMA in patients with mCRPC.[3]

# Experimental Protocols Radiolabeling of DOTA-PSMA-EB-01 with Lutetium-177

This protocol is a generalized procedure based on standard methods for DOTA-peptide radiolabeling.

- · Reagents and Materials:
  - DOTA-PSMA-EB-01 precursor solution
  - 177LuCl<sub>3</sub> in 0.05 M HCl
  - Ammonium acetate buffer (0.2 M, pH 5.0)
  - Gentisic acid solution (50 mg/mL in water)
  - Sterile, pyrogen-free reaction vial
  - Heating block or water bath
  - RP-HPLC system for quality control
- Procedure:
  - In a sterile reaction vial, add the required volume of DOTA-PSMA-EB-01 precursor solution.
  - 2. Add ammonium acetate buffer to adjust the pH to approximately 5.0.
  - 3. Add gentisic acid as a radioprotectant.
  - 4. Add the <sup>177</sup>LuCl<sub>3</sub> solution to the vial.
  - 5. Gently mix the reaction mixture.



- 6. Incubate the vial at 95-100°C for 15-30 minutes.
- 7. Allow the vial to cool to room temperature.
- 8. Perform quality control using RP-HPLC to determine the radiochemical purity.





Click to download full resolution via product page

Caption: Generalized radiolabeling workflow.

# In Vitro Cell Binding Assay (IC50 Determination)

This is a representative protocol for determining the binding affinity of a PSMA inhibitor.

- Cell Culture:
  - Culture PSMA-positive LNCaP cells in appropriate media until confluent.
  - Harvest and resuspend the cells to a known concentration.
- · Competitive Binding Assay:
  - 1. Prepare a series of dilutions of non-radiolabeled **DOTA-PSMA-EB-01**.
  - 2. In a 96-well plate, add a constant amount of a radiolabeled PSMA ligand (e.g., <sup>125</sup>I-labeled PSMA inhibitor) to each well.
  - 3. Add the serially diluted **DOTA-PSMA-EB-01** to the wells.
  - 4. Add the LNCaP cell suspension to each well.
  - 5. Incubate the plate at 4°C for 1 hour to allow for binding to reach equilibrium.
  - 6. Wash the cells to remove unbound radioligand.
  - 7. Measure the radioactivity in each well using a gamma counter.
  - 8. Plot the percentage of bound radioactivity against the concentration of **DOTA-PSMA-EB-01**.
  - 9. Calculate the IC<sub>50</sub> value, which is the concentration of **DOTA-PSMA-EB-01** that inhibits 50% of the specific binding of the radiolabeled ligand.

### Conclusion



**DOTA-PSMA-EB-01** is a promising next-generation radioligand for the treatment of prostate cancer. Its unique design, which incorporates an albumin-binding moiety, results in a favorable pharmacokinetic profile characterized by extended circulation time and enhanced tumor uptake. Preclinical and early clinical data demonstrate its high affinity for PSMA and its potential to deliver a therapeutic dose of radiation to tumors with an acceptable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this agent in the management of metastatic castration-resistant prostate cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase 1 trial to determine the maximum tolerated dose and patient-specific dosimetry of [177Lu]Lu-LNC1003 in patients with metastatic castration-resistant prostate cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Structural Analysis of DOTA-PSMA-EB-01: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604543#structural-analysis-of-dota-psma-eb-01]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com